7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-2-1-6-5-13-4-3-7(6)10-8/h1-2H,3-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCWSYTMXNNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid typically involves the hydrolysis of its ethyl ester using aqueous sodium hydroxide . This compound can also be synthesized from 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine and bromoacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrolysis, and cyclization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyran rings.
Substitution: Substitution reactions, particularly with primary amines, can yield a variety of products depending on the structure of the amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Primary amines under reflux conditions in solvents like dioxane and water.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. The compound’s unique structure allows it to engage in multiple types of chemical interactions, which can influence its biological activity .
Comparison with Similar Compounds
Structural Analogues in Pyrano-Pyridine and Related Scaffolds
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Key Structural and Functional Differences
Ring Fusion and Substituent Position: The target compound’s pyrano[4,3-b]pyridine core differs from pyrano[3,2-b] and pyrano[3,4-b] analogs in ring fusion topology, influencing molecular geometry and binding interactions. For example, 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid has a reversed fusion pattern, shifting the carboxylic acid to position 8 . Thieno[2,3-b]pyridine derivatives (e.g., LY2033298) replace oxygen with sulfur, enhancing lipophilicity and altering electronic properties .
Functional Groups: Carboxylic acid vs. carboxamide: While the target compound and pyrrolo-pyridine analogs retain a free -COOH group, LY2033298 and related thieno-pyridines feature carboxamide substituents, which may improve metabolic stability . Substituent effects: Electron-withdrawing groups (e.g., Cl in 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) reduce synthesis yields (71% vs. 95% for unsubstituted analog) , while oxo groups (e.g., in 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid) introduce ketone reactivity .
Biological Activity
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrano-pyridine family. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure allows for various chemical modifications, which can influence its biological properties.
Chemical Structure and Properties
The molecular formula for 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is with a molecular weight of 179.17 g/mol. The compound features a fused pyridine and pyran ring structure, which is essential for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid |
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 1211532-95-4 |
The biological activity of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is believed to be mediated through interactions with various molecular targets. Although the precise mechanism is not fully elucidated, it is suggested that the compound may influence multiple biochemical pathways due to its structural versatility.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit promising pharmacological properties:
- Antioxidant Activity : Several studies have reported that derivatives of this compound possess significant antioxidant properties, which can help in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Compounds derived from 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid have shown potential in reducing inflammation markers in various biological models.
- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
- CNS Activity : There are indications that certain derivatives may interact with central nervous system (CNS) receptors, suggesting potential applications in treating neurological disorders.
Case Study 1: Antioxidant Activity
A study demonstrated that a derivative of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid exhibited significant free radical scavenging activity. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed an IC50 value comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Properties
In vitro assays revealed that the compound significantly inhibited the release of pro-inflammatory cytokines from activated macrophages. This suggests a potential role in managing inflammatory conditions.
Case Study 3: Antitumor Activity
Research involving various cancer cell lines indicated that specific derivatives could induce apoptosis and inhibit tumor growth effectively. The mechanism was linked to the modulation of cell cycle proteins.
Comparative Analysis
To understand the biological activity better, a comparative analysis with similar compounds was conducted:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid | Antioxidant | 25 |
| 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | Anti-inflammatory | 30 |
| 2-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine | Antitumor | 15 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid, and how can oxidation efficiency be improved?
- Methodological Answer : The compound can be synthesized via oxidation of methylpyridine precursors using potassium permanganate (KMnO₄) under controlled conditions (90–95°C). Key parameters include reagent stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol precursor) and stepwise addition to prevent over-oxidation. Post-reaction, acidification to pH 4 with HCl and purification via copper salt precipitation yield the carboxylic acid derivative. For improved efficiency, monitor reaction progress using TLC or HPLC and optimize temperature gradients to minimize side products .
Q. How should discrepancies in elemental analysis data (e.g., C, H, N percentages) be addressed during compound validation?
- Methodological Answer : Discrepancies between calculated and observed values (e.g., C: 54.92% vs. 54.61%) may arise from incomplete purification or hygroscopicity. Recrystallize the compound in anhydrous solvents, use high-vacuum drying, and validate purity via complementary techniques like NMR or mass spectrometry. For example, the NMR spectrum should show distinct peaks for the pyridine ring protons (δ 7.4–8.3 ppm) and carboxylic acid protons (δ 9.8 ppm) to confirm structural integrity .
Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to identify proton environments (e.g., OCH₃ at δ 3.85 ppm) and carbon frameworks. IR spectroscopy confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyridine rings. For stereochemical analysis, employ X-ray crystallography or circular dichroism (CD) if chiral centers are present. Cross-reference spectral data with databases like PubChem or Reaxys .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction mechanisms for derivatization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict reactivity at specific sites (e.g., the pyridine ring or carboxylic acid group). For instance, Vilsmeier reagent reactions (POCl₃/DMF) with methylamine derivatives may favor electrophilic substitution at the 8-position. Validate mechanistic pathways using kinetic isotope effects (KIEs) or intermediate trapping experiments. Computational tools like Gaussian or ORCA provide insights into transition states and activation energies .
Q. What strategies resolve contradictions in bioactivity data when evaluating antimicrobial or antiviral properties?
- Methodological Answer : Bioactivity studies require rigorous controls for false positives (e.g., cytotoxicity assays). For example, pyrano-dipyrimidine analogs (e.g., 5H-pyrano[2,3-d:6,5-d']dipyrimidines) show activity via membrane disruption, confirmed by electron microscopy. Use dose-response curves (IC₅₀) and replicate assays in multiple cell lines. Address discrepancies by standardizing inoculum sizes and solvent controls (e.g., DMSO <1% v/v) .
Q. How can heterogeneous catalysis improve the scalability of synthetic routes while minimizing environmental impact?
- Methodological Answer : Replace stoichiometric oxidants (e.g., KMnO₄) with catalytic systems like TEMPO/NaClO₂ under flow chemistry conditions. Membrane separation technologies (e.g., nanofiltration) can recover catalysts and reduce waste. Lifecycle assessment (LCA) tools evaluate the environmental footprint, prioritizing atom economy and E-factor reduction .
Q. What advanced NMR techniques (e.g., NOESY, HSQC) clarify structural ambiguities in fused pyrano-pyridine systems?
- Methodological Answer : NOESY correlations identify spatial proximity between protons (e.g., dihydro-pyran and pyridine moieties). HSQC maps - couplings to resolve overlapping signals. For dynamic systems, variable-temperature NMR (VT-NMR) detects conformational changes. Compare experimental data with simulated spectra using software like MestReNova .
Data Contradiction Analysis
Q. How to reconcile conflicting melting point data reported for structurally similar derivatives?
- Methodological Answer : Variations in melting points (e.g., 129–130°C vs. 167°C for methoxy analogs) may stem from polymorphism or solvate formation. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Use single-crystal X-ray diffraction to confirm lattice packing differences. Standardize recrystallization solvents (e.g., ethanol vs. acetone) in replicate syntheses .
Q. Why do yields diverge significantly in scaled-up syntheses of this compound?
- Methodological Answer : Scale-up challenges include heat transfer inefficiencies and mixing heterogeneity. Use Design of Experiments (DoE) to optimize parameters like stirring rate and cooling profiles. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. For copper salt purification, ensure stoichiometric equivalence between the acid and Cu²⁺ ions to maximize recovery .
Methodological Best Practices
- Safety : Adhere to GHS protocols for handling hazardous intermediates (e.g., POCl₃, KMnO₄). Use fume hoods and personal protective equipment (PPE) during scale-up .
- Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
